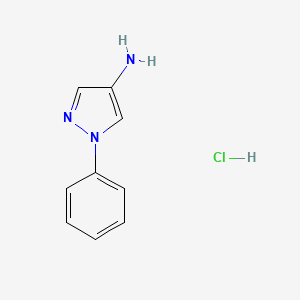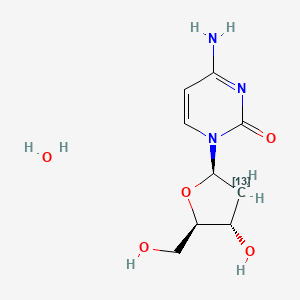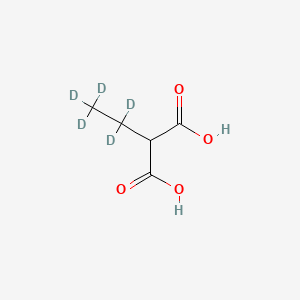![molecular formula C11H19NO3S B1433944 1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid CAS No. 1570303-15-9](/img/structure/B1433944.png)
1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid
Descripción general
Descripción
“1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H19NO3S . It has a molecular weight of 245.34 . The compound is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist .
Molecular Structure Analysis
The molecular structure of “1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid” can be represented by the InChI code: 1S/C11H19NO3S/c1-8(7-16-2)10(13)12-5-3-9(4-6-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research on 1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid derivatives has revealed promising applications in the field of anticancer drug development. The synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been undertaken, evaluating their potential as anticancer agents. These compounds were synthesized through a series of steps, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, leading to various propanamides. The synthesized compounds exhibited strong anticancer activity in vitro, with some derivatives showing low IC50 values, indicating their potency relative to the reference drug doxorubicin. This research suggests that these derivatives could serve as a foundation for further exploration in anticancer therapy, although in vivo studies are required to fully understand their therapeutic potential (Rehman et al., 2018).
Chemical Synthesis and Reactivity
Another area of application for 1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid derivatives is in the field of chemical synthesis and the study of reactivity. Investigations into the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives have provided insights into the synthesis of compounds with potential pharmacological interest. The reported Dieckmann reaction led to the synthesis of 2,4-piperidinedione-3-carboxylic acid methyl ester, followed by various decarbomethoxylation and alkylation studies. This work underscores the utility of piperidine derivatives as synthetic intermediates, especially in the creation of natural product analogs and compounds with pharmacological significance (Ibenmoussa et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methyl-3-methylsulfanylpropanoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-8(7-16-2)10(13)12-5-3-9(4-6-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAKGMDYOXLBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



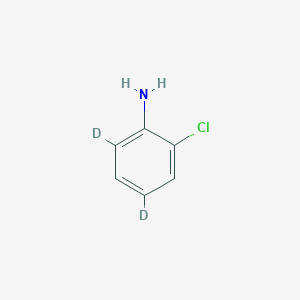
![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)



![2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane](/img/structure/B1433869.png)
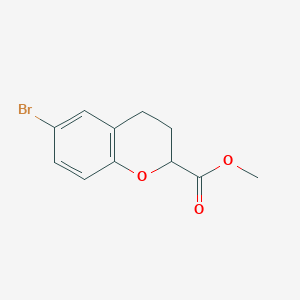
![(2R,5S,13aR)-8-methoxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxylic acid](/img/structure/B1433872.png)

